Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19BrN2O3 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at low temperature (0°C) and then allowed to warm to room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is unique due to its bromoacetyl group, which provides distinct reactivity and allows for the formation of covalent bonds with biological targets. This makes it particularly useful in the design of enzyme inhibitors and receptor modulators, setting it apart from other similar compounds that may lack this functional group .
Biological Activity
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity and interaction with various molecular targets. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H19BrN2O3
- Molecular Weight : 295.19 g/mol
- CAS Number : 112257-12-2
The compound features a piperazine ring substituted with a tert-butyl group and a bromoacetyl moiety, which enhances its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Covalent Bond Formation : The bromoacetyl group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. This mechanism is crucial for its role as a potential drug candidate targeting various diseases.
- Interaction with Biological Macromolecules : The compound has been shown to interact with enzymes and receptors, which is essential for its application in drug discovery.
Anticancer Properties
Recent studies indicate that this compound has notable anticancer properties:
- Induction of Apoptosis : It has been reported to induce apoptosis in HepG2 liver cancer cells. The compound enhances the expression of pro-apoptotic factors such as cleaved caspase-8, caspase-9, and caspase-3 while reducing anti-apoptotic factors like Bcl-2 and Mcl-1 .
- Inhibition of Cell Migration : The compound also demonstrates the ability to inhibit cell migration in HepG2 cells, which is critical in preventing cancer metastasis.
Enzyme Inhibition
This compound has been employed in research as an enzyme inhibitor:
- Targeting Specific Enzymes : The compound's ability to form covalent bonds allows it to act as an inhibitor for various enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.
Research Findings and Case Studies
Study | Findings |
---|---|
Study on HepG2 Cells | Induced apoptosis via activation of caspases and modulation of Bcl family proteins. |
Enzyme Inhibition Research | Demonstrated significant inhibition of target enzymes, suggesting therapeutic potential in metabolic disorders. |
Pharmacological Applications | Investigated for use in drug development targeting cancer and other diseases due to its unique mechanism of action. |
Properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJTTZCBJLCUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578677 | |
Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-12-2 | |
Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.